molecular formula C14H18O4 B8051352 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid

Cat. No.: B8051352
M. Wt: 250.29 g/mol
InChI Key: BVRFVGOIELRZBU-UHFFFAOYSA-N
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Description

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid (CAS 86208-18-6) is a high-purity chemical building block of interest in organic and medicinal chemistry research. With a molecular formula of C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol , this compound features both a carboxylic acid and a tert-butoxycarbonyl (Boc) protected benzoate group, making it a valuable synthon for the synthesis of more complex molecules . The Boc protecting group is widely used in synthetic chemistry for its stability under a range of conditions and its ease of removal under mild acidic conditions, allowing for selective deprotection in multi-step synthesis . Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. It should be stored sealed in a dry environment at room temperature . Please handle with care and consult the Safety Data Sheet (SDS) prior to use. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(17)11-7-4-10(5-8-11)6-9-12(15)16/h4-5,7-8H,6,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRFVGOIELRZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid primarily involves the protection of amine groups. The BOC group is added to the amine, forming a stable carbamate linkage that prevents unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Phenyl Ring

3-(4-Hydroxyphenyl)propanoic Acid
  • Structure : Features a hydroxyl (-OH) group instead of the Boc group.
  • Properties :
    • Higher polarity due to -OH, increasing water solubility compared to the Boc analog.
    • Susceptible to oxidation and hydrogen bonding, leading to lower thermal stability .
    • Safety: Classified as a skin and eye irritant (CAS 501-97-3) .
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
  • Structure: Contains both -OH and electron-withdrawing nitro (-NO₂) groups.
  • Properties :
    • Enhanced acidity (lower pKa) due to nitro group resonance effects.
    • Reactivity: Nitro group facilitates electrophilic substitution but increases explosion risk under extreme conditions .
    • Hazard Profile: Requires stringent handling (e.g., ventilation, protective gear) due to corrosive and irritant properties .
3-[4-(Trifluoromethyl)phenyl]propanoic Acid
  • Structure : Substituted with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Increased acidity (pKa ~2.5–3.0) due to strong electron-withdrawing effects of -CF₃ .
    • Crystal Structure: Forms O–H⋯O hydrogen-bonded dimers, enhancing crystalline stability .
    • Applications: Utilized in materials science for fluorinated polymer precursors.

Variations in the Acid Backbone

2-[4-(tert-Butyl)phenoxy]propanoic Acid
  • Structure: Phenoxy linkage replaces the direct phenyl-propanoic acid bond.
  • Properties :
    • Reduced acidity compared to the Boc analog due to electron-donating ether oxygen.
    • Higher lipophilicity (logP ~3.2), favoring membrane permeability in drug design .
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
  • Structure: Boc group protects an amino group on a branched propanoic acid.
  • Properties: Amino Protection: Enables selective reactions in peptide synthesis (CAS 16948-10-0) . Stability: Boc group prevents undesired side reactions during acidic or basic conditions.

Substituent Position and Chain Modifications

3-(4-(3-Ethoxy-3-oxopropoxy)butoxy)propanoic Acid
  • Structure : Extended alkoxy chain with ester groups.
  • Properties :
    • Enhanced flexibility and biodegradability, suitable for ester-based prodrugs .
    • Lower melting point due to reduced crystallinity.

Key Research Findings

  • Boc Group Utility: The Boc group in 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid offers superior stability under basic conditions compared to -OH or -NO₂ analogs, making it ideal for multi-step syntheses .
  • Acidity Trends: Electron-withdrawing groups (e.g., -CF₃, -NO₂) significantly lower pKa values, influencing solubility and reactivity in aqueous environments .
  • Safety Considerations: Compounds with unprotected reactive groups (e.g., -OH, -NO₂) require rigorous safety protocols, whereas Boc analogs pose lower immediate hazards .

Biological Activity

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H27NO4C_{18}H_{27}NO_4 with a molecular weight of 337.42 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a phenyl ring, which may influence its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:

  • Anticancer Activity : The compound's structural motifs suggest potential utility in targeting cancer pathways.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory responses.
  • Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors, impacting metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key insights from SAR studies include:

  • Substituent Effects : The presence of the tert-butoxy group can affect solubility and bioavailability.
  • Distance Between Functional Groups : The spatial arrangement of the carboxylic acid and phenyl ring is crucial for receptor binding and activation.
  • Stereochemistry : The (S)-configuration at the α-position enhances biological activity compared to its (R)-counterpart.

Synthesis

The synthesis of this compound involves several steps:

  • Protection of Amino Groups : The amino group is protected using a tert-butoxycarbonyl group.
  • Formation of the Propanoic Acid Backbone : This is achieved through standard organic synthesis techniques involving coupling reactions.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity levels above 98%.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on PPAR (peroxisome proliferator-activated receptor) ligands highlighted that modifications to the phenylpropanoic acid structure could yield selective agonists for different PPAR subtypes, which are crucial in regulating metabolic processes and inflammation .
Compound NameKey FeaturesBiological Activity
This compoundTert-butoxy protectionPotential anticancer activity
KCLPPARα-selective agonistMetabolic regulation
TIPP-401Dual PPARα/δ agonistAnti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for preparing 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is introduced using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Subsequent coupling of the Boc-protected phenyl intermediate with propanoic acid derivatives can be achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, as demonstrated in peptide synthesis protocols . Purification often involves column chromatography or recrystallization to isolate the product.

Q. How is the tert-butoxycarbonyl (Boc) group removed under laboratory conditions?

The Boc group is acid-labile and can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. Deprotection typically occurs under mild acidic conditions (e.g., 10–50% TFA v/v) at room temperature. Care must be taken to avoid prolonged exposure to acidic environments, as this may degrade sensitive functional groups in the molecule .

Q. What safety precautions are essential when handling this compound?

Wear appropriate PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as the compound may cause irritation. In case of exposure, rinse thoroughly with water and seek medical attention. Refer to safety data sheets for specific first-aid measures and storage guidelines (e.g., store at 2–8°C in a dry, inert atmosphere) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reaction kinetics in downstream applications?

The bulky tert-butyl group adjacent to the carbonyl moiety reduces nucleophilic attack rates, particularly in esterification or amidation reactions. This steric effect necessitates optimized coupling conditions, such as elevated temperatures (40–60°C) or prolonged reaction times. For example, in peptide synthesis, this may require activating agents like HATU or PyBOP to enhance reactivity .

Q. What analytical techniques are recommended for structural validation and purity assessment?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.8 ppm).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures purity (>98%).
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₅H₁₉NO₄: calculated 278.1387, observed 278.1385) .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Yield variations often stem from differences in purification methods or reaction scales. For instance:

  • Solvent Choice: Use anhydrous DMF or THF to minimize side reactions.
  • Catalyst Optimization: Replace DCC with EDC·HCl for better solubility.
  • Chromatography: Employ gradient elution (hexane/ethyl acetate) to separate unreacted starting materials. Comparative studies using TLC monitoring can identify incomplete reactions .

Q. What strategies prevent premature Boc deprotection during multi-step syntheses?

  • pH Control: Maintain neutral to slightly basic conditions (pH 7–8) in aqueous reactions.
  • Temperature: Avoid prolonged heating (>60°C) in protic solvents like methanol.
  • Alternative Protecting Groups: For acid-sensitive steps, consider using Fmoc (base-labile) protection temporarily .

Methodological Considerations

Q. How is this compound utilized as a building block in drug discovery?

The Boc-protected phenylpropanoic acid scaffold serves as a key intermediate in:

  • Peptide Mimetics: Incorporation into β-amino acid residues for protease resistance.
  • Kinase Inhibitors: Functionalization at the carboxylic acid group (e.g., amide coupling) to target ATP-binding pockets.
  • Prodrug Design: Esterification of the carboxylic acid to enhance bioavailability .

Q. What computational methods predict the compound’s solubility and reactivity?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model solvation free energy and frontier molecular orbitals. For example, logP values (~2.5) indicate moderate lipophilicity, aligning with experimental solubility in DMSO or ethanol .

Contradiction Analysis

  • Stability in Protic Solvents: While some protocols recommend methanol for recrystallization, others report partial Boc cleavage in methanol over 24 hours. Resolve this by using chilled methanol (<0°C) and limiting solvent contact time .

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